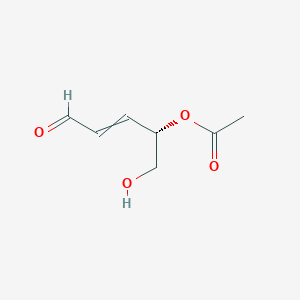
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is an organic compound with a unique structure that includes both hydroxyl and acetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. One common method is the reaction of (2S)-1-Hydroxy-5-oxopent-3-en-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction proceeds under mild conditions and yields the desired acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, scalability, and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of (2S)-1-Hydroxy-5-oxopent-3-en-2-one.
Reduction: Formation of (2S)-1,5-Dihydroxypent-3-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of (2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups allow it to participate in hydrogen bonding and esterification reactions, which can modulate enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Methoxypropyl acetate: Similar in structure but with a methoxy group instead of a hydroxyl group.
Ethyl acetate: A simpler ester with a similar acetate functional group.
Methyl acetate: Another simple ester with a similar acetate functional group.
Uniqueness
(2S)-1-Hydroxy-5-oxopent-3-en-2-yl acetate is unique due to its combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Eigenschaften
CAS-Nummer |
58917-62-7 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(10)11-7(5-9)3-2-4-8/h2-4,7,9H,5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
ZRGKANVZYUDGMH-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=O)O[C@H](CO)C=CC=O |
Kanonische SMILES |
CC(=O)OC(CO)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


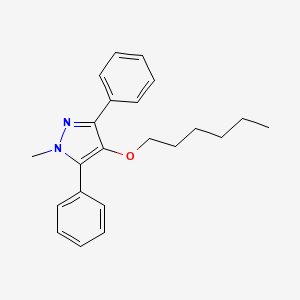
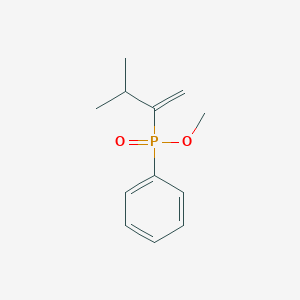
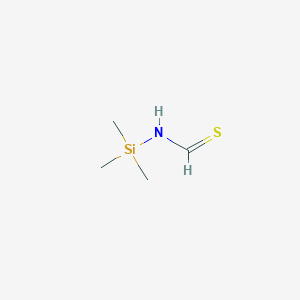
![Pyridine, 2-[[(3,4-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615460.png)
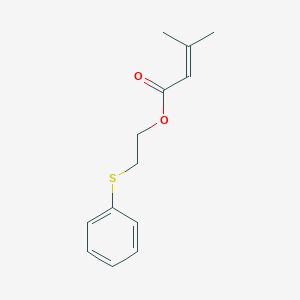
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
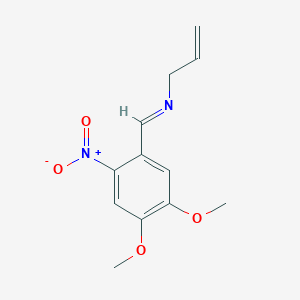

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
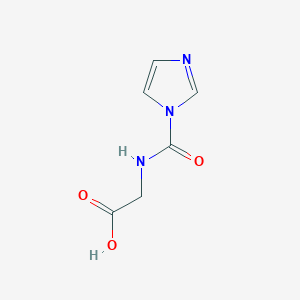
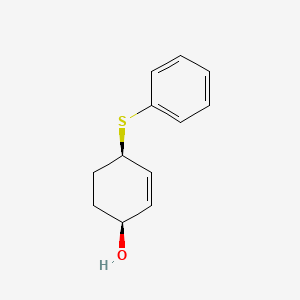
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
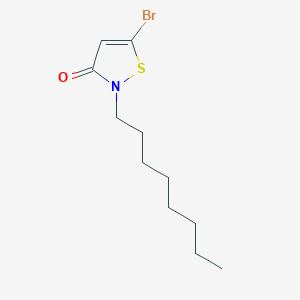
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
